Pretomaymycin

Description

Pretomaymycin is a secondary metabolite isolated from the marine actinomycete Streptomyces sp. BOSC-022A, found in a tunicate collected off the Scottish coast . This compound and Oxotomaymycin were identified as known compounds during the isolation of the novel compound Barmumycin, which exhibited micromolar-level cytotoxicity across 12 human cancer cell lines .

Properties

CAS No. |

28797-41-3 |

|---|---|

Molecular Formula |

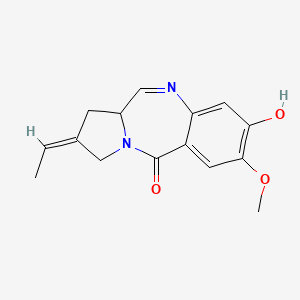

C15H16N2O3 |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

(8Z)-8-ethylidene-3-hydroxy-2-methoxy-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |

InChI |

InChI=1S/C15H16N2O3/c1-3-9-4-10-7-16-12-6-13(18)14(20-2)5-11(12)15(19)17(10)8-9/h3,5-7,10,18H,4,8H2,1-2H3/b9-3- |

InChI Key |

MQCBKXNWUKLOOH-OQFOIZHKSA-N |

Isomeric SMILES |

C/C=C\1/CC2C=NC3=CC(=C(C=C3C(=O)N2C1)OC)O |

Canonical SMILES |

CC=C1CC2C=NC3=CC(=C(C=C3C(=O)N2C1)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pretomaymycin can be synthesized through a series of chemical reactions involving the condensation of specific precursor molecules. The synthesis typically involves the following steps:

Formation of the Pyrrolo[1,4]benzodiazepine Core: This step involves the condensation of an anthranilate derivative with a branched proline derivative.

Methylation and Oxidation: The anthranilate unit undergoes methylation, followed by oxidation and dimethylation of the side chain.

Final Assembly: The modified anthranilate and proline derivatives are then condensed to form the final this compound structure.

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptomyces cultures under controlled conditions. The compound is then extracted and purified using standard chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Pretomaymycin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form oxotomaymycin.

Reduction: this compound can be reduced to form various derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

Oxotomaymycin: Formed through oxidation.

Reduced Derivatives: Various reduced forms of this compound.

Substituted Derivatives: Products formed through substitution reactions.

Scientific Research Applications

Pretomaymycin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying pyrrolo[1,4]benzodiazepine chemistry.

Biology: Investigated for its antimicrobial properties against various bacterial strains.

Medicine: Explored for its antitumor activity, particularly in the treatment of certain cancers.

Mechanism of Action

Pretomaymycin exerts its effects by binding to DNA and inhibiting DNA replication. The compound specifically targets the minor groove of DNA, forming covalent bonds with the DNA strands. This interaction disrupts the normal function of DNA, leading to cell death. The molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Pretomaymycin, Oxotomaymycin, and Barmumycin share a marine Streptomyces origin but differ in structural complexity and functional groups:

Barmumycin was initially misclassified as a macrocyclic lactone (Compound 1) but later revised to E-16 after synthetic comparison revealed discrepancies in NMR and MS data . This highlights the challenges in structural elucidation of marine natural products and the necessity of total synthesis for validation.

Mechanistic Insights

While mechanistic data for this compound are lacking, Barmumycin’s cytotoxicity may stem from interactions with cellular macromolecules, as inferred from its acetylated functional groups.

Research Implications and Challenges

Structural Accuracy : Misclassification of Barmumycin underscores the need for rigorous spectroscopic validation and synthetic corroboration in natural product research .

Bioactivity Discrepancies : Structural analogs like this compound and Barmumycin may exhibit divergent biological effects due to subtle functional group variations, aligning with broader findings on structure-activity relationships .

Marine Actinomycete Potential: The Streptomyces sp. BOSC-022A strain produces multiple bioactive compounds, suggesting a rich biosynthetic gene cluster worthy of genomic exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.